
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family.
Méthodes De Préparation
The synthesis of 1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione typically involves the methylation of anthraquinone derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. Industrial production methods may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthraquinone core, modifying its properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure
Mécanisme D'action
The mechanism of action of 1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to inhibit topoisomerases, enzymes involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
1,3,4,5-Tetramethoxy-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Known for its antiviral activity.
9,10-Anthracenedione: A simpler anthraquinone with diverse applications in dye production.
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione: Another derivative with potential biological activities.
Each of these compounds has unique properties and applications, making this compound a valuable compound for further research and development.
Propriétés
Numéro CAS |
89701-82-6 |
|---|---|
Formule moléculaire |
C19H18O6 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
1,3,4,5-tetramethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O6/c1-9-17(23-3)13-14(19(25-5)18(9)24-4)16(21)12-10(15(13)20)7-6-8-11(12)22-2/h6-8H,1-5H3 |
Clé InChI |
PLYXMDNSZXQBKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C=CC=C3OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



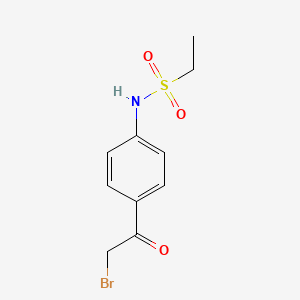
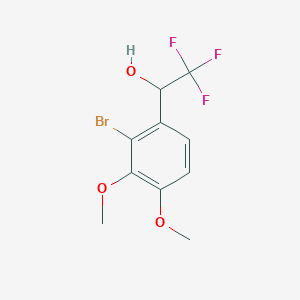
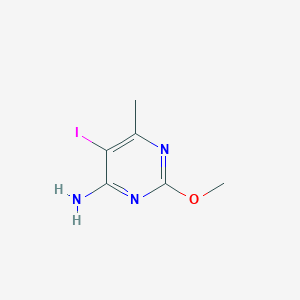
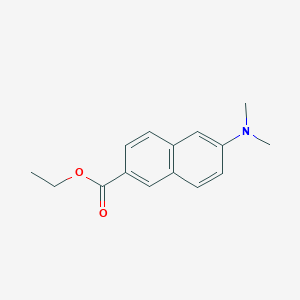

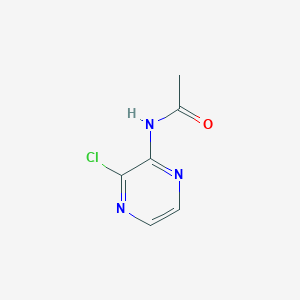
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)





![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
